molecular formula C19H14Cl2N6O B2569586 2,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 384351-14-8

2,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No. B2569586
CAS RN: 384351-14-8
M. Wt: 413.26
InChI Key: PIALQLHTROYUIF-UHFFFAOYSA-N
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Description

The compound “2,4-dichloro-N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the formation of pyrazol-3-one substrates . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of a pyrazolo[3,4-d]pyrimidine scaffold . The 6-substituted amino moiety together with N7 in roscovitine was replaced by N arylglycyl moiety in all the proposed compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives include heating thiophene-2-carboxamides in formic acid . The IR spectra of the compounds revealed the disappearance of NH2/NH bands of the precursor thiophene derivatives .

Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives, like AB00677584-01, have been extensively studied for their potential as anticancer agents. These compounds can interfere with the synthesis of DNA and RNA, making them effective in targeting rapidly dividing cancer cells . The presence of the dichloro and tolyl groups may enhance the compound’s ability to bind to specific enzymes or receptors in cancer cells, potentially leading to the development of new chemotherapeutic drugs.

Antimicrobial Properties

The antimicrobial activity of pyrimidine derivatives is well-documented, with several studies showing their effectiveness against a range of bacterial and fungal strains . AB00677584-01 could be part of a new class of antimicrobial molecules, providing an alternative to traditional antibiotics, especially in the fight against multidrug-resistant pathogens.

Antiviral Uses

Compounds with a pyrimidine scaffold have shown antiviral properties, particularly against RNA and DNA viruses . AB00677584-01 could be explored for its potential to inhibit viral replication, which is crucial in the development of new antiviral therapies.

Anti-inflammatory and Analgesic Effects

Pyrimidine derivatives have been associated with anti-inflammatory and analgesic activities . AB00677584-01 might contribute to the development of new medications that can manage pain and inflammation without the side effects associated with current drugs.

Antioxidant Potential

The structure of AB00677584-01 suggests it could have antioxidant properties, helping to neutralize free radicals and reduce oxidative stress . This application is particularly relevant in the prevention of diseases associated with oxidative damage, such as neurodegenerative disorders.

Antimalarial Activity

Pyrimidine compounds have been studied for their antimalarial activity, and AB00677584-01 could be a candidate for the development of new antimalarial drugs . Its ability to interfere with the life cycle of the malaria parasite makes it a potential tool in combating this global health issue.

Mechanism of Action

Target of Action

The primary target of the compound 2,4-dichloro-N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is an appealing target for cancer treatment as it targets tumor cells in a selective manner .

Mode of Action

2,4-dichloro-N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within certain cells .

Biochemical Pathways

The compound 2,4-dichloro-N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, which can lead to cell death . This is particularly effective in cancer cells, which often have dysregulated cell cycles .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These properties can help predict the structure requirement for the observed antitumor activity .

Result of Action

The result of the action of 2,4-dichloro-N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is the significant inhibition of the growth of certain cell lines . Most notably, the compound showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Future Directions

The future directions in the research of pyrazolo[3,4-d]pyrimidine derivatives involve the design and synthesis of new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives . These compounds can be considered as new candidates for further optimization as anticancer agents .

properties

IUPAC Name

2,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N6O/c1-11-2-5-13(6-3-11)27-18-15(9-24-27)17(22-10-23-18)25-26-19(28)14-7-4-12(20)8-16(14)21/h2-10H,1H3,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIALQLHTROYUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

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